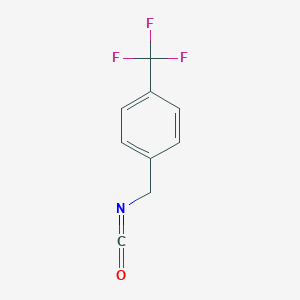

4-(Trifluoromethyl)benzyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBQXHDBRSSIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624952 | |

| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102422-55-9 | |

| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzyl isocyanate is a key organic intermediate characterized by a reactive isocyanate group and a trifluoromethyl-substituted benzyl moiety. The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.[1] The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| CAS Number | 102422-55-9 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Not explicitly stated | |

| Density | Not explicitly stated | |

| Flash Point | Not explicitly stated | |

| Storage | Store at 2-8 °C | [1] |

| Purity | Typically ≥98% |

Reactivity and Applications in Organic Synthesis

The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity makes this compound a versatile reagent for the introduction of the 4-(trifluoromethyl)benzyl group into various molecular scaffolds.

A primary application of this reagent is in the synthesis of substituted ureas through its reaction with primary and secondary amines. This reaction is fundamental in the construction of numerous biologically active compounds, including potent kinase inhibitors. The trifluoromethylphenyl motif is a key component in modern drug discovery, contributing to enhanced therapeutic potential.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of isocyanates are the reaction of a primary amine with a phosgene equivalent and the Curtius rearrangement of a carboxylic acid.

Method 1: From 4-(Trifluoromethyl)benzylamine using Triphosgene

This method involves the reaction of 4-(trifluoromethyl)benzylamine with triphosgene, a safer alternative to phosgene gas.

Materials:

-

4-(Trifluoromethyl)benzylamine

-

Triphosgene

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 4-(trifluoromethyl)benzylamine (1.0 equivalent) in anhydrous DCM.

-

Slowly add the amine solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine and appearance of the isocyanate peak around 2250-2270 cm⁻¹).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation to yield the pure isocyanate.

Method 2: Curtius Rearrangement of 4-(Trifluoromethyl)phenylacetic Acid

The Curtius rearrangement provides an alternative route from the corresponding carboxylic acid.

Materials:

-

4-(Trifluoromethyl)phenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, reflux a solution of 4-(trifluoromethyl)phenylacetic acid (1.0 equivalent) in an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(trifluoromethyl)phenylacetyl chloride.

-

Acyl Azide Formation: Dissolve the crude acid chloride in anhydrous acetone or toluene. Cool the solution to 0 °C and add a solution of sodium azide (1.2 equivalents) in a minimal amount of water dropwise. Stir vigorously at 0 °C for 1-2 hours.

-

Work-up for Acyl Azide: Carefully add cold water to the reaction mixture and extract the acyl azide with cold toluene. Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care.

-

Curtius Rearrangement: Heat the dried toluene solution of the acyl azide at 80-100 °C. The rearrangement is accompanied by the evolution of nitrogen gas. The reaction is complete when gas evolution ceases.

-

The resulting solution of this compound in toluene can be used directly in the next step or the solvent can be carefully removed under reduced pressure to yield the isocyanate.

Application in the Synthesis of a Urea-Based Kinase Inhibitor Analog

This protocol describes the synthesis of an N,N'-disubstituted urea, a common scaffold in kinase inhibitors, using this compound. This is exemplified by the synthesis of analogs of drugs like Sorafenib.

Materials:

-

This compound

-

A primary or secondary amine (e.g., 4-aminophenol or a substituted aniline)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.

-

In a separate syringe, take a solution of this compound (1.05 equivalents) in the same anhydrous solvent.

-

Slowly add the isocyanate solution to the stirred amine solution at room temperature. The reaction is often exothermic, and for reactive amines, the addition can be performed at 0 °C.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Upon completion, the urea product may precipitate out of the solution. If so, it can be collected by filtration and washed with a small amount of cold solvent.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of a Urea Derivative

References

An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl isocyanate

CAS Number: 102422-55-9

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzyl isocyanate, a versatile reagent with significant applications in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactivity, and handling.

Physicochemical and Structural Data

This compound is a colorless to pale yellow liquid.[1] The presence of the trifluoromethyl (-CF3) group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability in derivative compounds, which is a desirable trait in medicinal chemistry.[1][2][3]

Table 1: Physicochemical Properties

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₉H₆F₃NO | [1][4][5] |

| Molecular Weight | 201.15 g/mol | [4][5][6] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Boiling Point | 211.7 ± 40.0 °C at 760 mmHg | [4] |

| Flash Point | 88.6 ± 17.0 °C | [4] |

| Refractive Index | 1.464 | [4] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |

| LogP | 3.18 |[4] |

Table 2: Compound Identification

| Identifier | Value | Citations |

|---|---|---|

| CAS Number | 102422-55-9 | [1][4][5] |

| IUPAC Name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Synonyms | Benzene, 1-(isocyanatomethyl)-4-(trifluoromethyl)- | [1][6] |

| InChI | InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | [1][7] |

| InChIKey | MBBQXHDBRSSIKS-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=CC=C1CN=C=O)C(F)(F)F |[1][5][7] |

Synthesis and Reactivity

The isocyanate functional group (-N=C=O) is highly electrophilic, making this compound a reactive intermediate that readily participates in nucleophilic addition reactions.[1] This reactivity is fundamental to its utility in organic synthesis.

The compound reacts with various nucleophiles, including alcohols to form carbamates, amines to form ureas, and water to form an unstable carbamic acid, which subsequently decomposes to an amine and carbon dioxide. It is incompatible with strong acids, strong bases, strong oxidizing agents, alcohols, and amines.[8][9]

Caption: General reactivity of this compound with nucleophiles.

A common method for synthesizing isocyanates involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene.[10] The following is a representative protocol for the synthesis of this compound.

Objective: To synthesize this compound from 4-(Trifluoromethyl)benzylamine.

Materials:

-

4-(Trifluoromethyl)benzylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or a non-nucleophilic base

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with a solution of triphosgene (0.35 equivalents) in anhydrous DCM.

-

Amine Addition: A solution of 4-(Trifluoromethyl)benzylamine (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred triphosgene solution at 0 °C (ice bath).

-

Base Addition: After the initial addition, the reaction mixture is cooled further. A solution of triethylamine (3.0 equivalents) in anhydrous DCM is then added dropwise, maintaining the temperature below 5 °C.[10]

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) while monitoring the reaction progress via TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.[10]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of complex organic molecules.[1][5] Its primary application lies in the introduction of the 4-(trifluoromethyl)benzyl moiety into various molecular scaffolds.

-

Medicinal Chemistry: The trifluoromethyl group is a key pharmacophore in modern drug design.[2] Its incorporation into drug candidates can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase binding affinity by altering electronic properties.[3] This makes the title compound a valuable reagent for creating new chemical entities (NCEs) for drug discovery programs.[3]

-

Agrochemicals and Materials Science: It is used as an intermediate in the production of pesticides and polymers.[1][5] The properties conferred by the trifluoromethyl group are also advantageous in these fields.

Safety and Handling

Isocyanates are toxic and require careful handling to avoid exposure.[1][11]

-

Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[4][6] It can cause skin, eye, and respiratory irritation.[6][11] Inhalation may lead to asthmatic sensitization.[11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][12] Respiratory protection may be required for high-concentration exposures.[8][11]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[4][9] It is recommended to store it under refrigeration (2°C - 8°C) and potentially under an inert atmosphere (e.g., nitrogen) due to its moisture sensitivity.[5][9]

-

In case of Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[4]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, separating the eyelids.[4]

-

Inhalation: Move the individual to fresh air.[4]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.[9]

-

In all cases of significant exposure, seek immediate medical attention.[4]

-

-

Disposal: Dispose of waste materials as special hazardous waste in accordance with local, state, and federal regulations.[4] Do not allow the material to enter drains or water courses.[4]

References

- 1. CAS 102422-55-9: 4-TRIFLUOROMETHYLBENZYLISOCYANATE [cymitquimica.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]

- 5. This compound | 102422-55-9 | FT07920 [biosynth.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. rsc.org [rsc.org]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. angenechemical.com [angenechemical.com]

"4-(Trifluoromethyl)benzyl isocyanate" molecular weight and formula

This document provides the key molecular identifiers for 4-(Trifluoromethyl)benzyl isocyanate, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development.

Below is a summary of the molecular formula and molecular weight for this compound.

| Identifier | Value |

| Molecular Formula | C9H6F3NO[1][2][3][4][5] |

| Molecular Weight | 201.15 g/mol [2][3][4][6] |

| Alternate Molecular Weight | 201.145 g/mol [1] |

References

- 1. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. 102422-55-9 | this compound - Capot Chemical [capotchem.com]

- 4. capotchem.cn [capotchem.cn]

- 5. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 102422-55-9 | FT07920 [biosynth.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)benzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethyl)benzyl isocyanate, a key intermediate in the development of pharmaceuticals and other bioactive molecules. This document details established synthetic methodologies and outlines the analytical techniques used to verify the compound's identity and purity.

Introduction

This compound is a chemical compound with the formula C₉H₆F₃NO.[1][2][3][4] It serves as a versatile building block in organic synthesis, particularly in the preparation of urea and carbamate derivatives, which are common motifs in pharmacologically active compounds. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide presents two primary methods for the synthesis of this important isocyanate and the corresponding characterization data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two principal routes: the phosgenation of 4-(trifluoromethyl)benzylamine and the Curtius rearrangement of a 4-(trifluoromethyl)benzoyl derivative.

Method 1: Phosgenation of 4-(Trifluoromethyl)benzylamine

This is a common industrial method for the preparation of isocyanates. The reaction involves the treatment of 4-(trifluoromethyl)benzylamine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which is then thermally decomposed to the isocyanate and hydrogen chloride.

Experimental Protocol:

A general procedure for the phosgenation of a primary amine is as follows. It is crucial to perform this reaction in a well-ventilated fume hood due to the high toxicity of phosgene.

-

A solution of 4-(trifluoromethyl)benzylamine in an inert solvent (e.g., toluene, o-dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.

-

The solution is cooled to a low temperature (typically 0-5 °C).

-

A solution of phosgene in the same solvent is added dropwise to the amine solution with vigorous stirring. An excess of phosgene is typically used.

-

After the initial reaction, the temperature is gradually raised to promote the decomposition of the intermediate carbamoyl chloride to the isocyanate.

-

The reaction mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases.

-

The solvent and excess phosgene are removed by distillation, often under reduced pressure.

-

The crude this compound is then purified by fractional distillation under vacuum.

Method 2: Curtius Rearrangement of 4-(Trifluoromethyl)benzoyl Azide

The Curtius rearrangement provides a phosgene-free route to isocyanates.[5][6] This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[5] The required 4-(trifluoromethyl)benzoyl azide can be prepared from 4-(trifluoromethyl)benzoic acid or its corresponding acyl chloride. A modern approach often utilizes diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the acyl azide in situ, which then rearranges to the isocyanate.[1][7]

Experimental Protocol:

A procedure for the synthesis of a related carbamate via a Curtius rearrangement of 4-(trifluoromethyl)benzoic acid in a continuous flow system has been described and can be adapted for the isolation of the isocyanate intermediate.[1][7]

-

A solution of 4-(trifluoromethyl)benzoic acid and a base (e.g., triethylamine) in a suitable solvent (e.g., toluene) is prepared.[7]

-

This solution is mixed with a solution of diphenylphosphoryl azide (DPPA) in the same solvent.[7]

-

The mixture is then passed through a heated reactor (e.g., a flow reactor) at a temperature sufficient to induce the Curtius rearrangement (typically ≥ 120 °C).[1][7]

-

The resulting isocyanate solution is collected. For isolation of the isocyanate, the solvent can be carefully removed under reduced pressure. It is important to note that isocyanates can be reactive, and subsequent purification may be necessary, for instance, by vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₃NO | [1][2][3][4] |

| Molecular Weight | 201.15 g/mol | [1][2][3][4] |

| CAS Number | 102422-55-9 | [1][2][3][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 211.7 ± 40.0 °C at 760 mmHg | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Refractive Index | 1.464 | [8] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the region of 2250-2280 cm⁻¹. Other expected signals would include C-H stretching from the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and C-F stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons. The aromatic protons on the trifluoromethyl-substituted ring would appear as a complex multiplet, likely in the range of 7.4-7.7 ppm. The methylene protons (-CH₂-) adjacent to the isocyanate group would appear as a singlet at approximately 4.5-4.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the isocyanate carbon (-N=C=O) in the range of 120-130 ppm. The trifluoromethyl carbon (-CF₃) would appear as a quartet due to coupling with the fluorine atoms. The aromatic and methylene carbons would also be observable at their expected chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the -CF₃ group.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 201. The fragmentation pattern would likely involve the loss of the isocyanate group and other characteristic fragments of the benzyl moiety. Predicted mass spectral data suggests a monoisotopic mass of 201.04015 Da.[9]

Logical Workflow and Visualization

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, verified product.

Caption: Synthesis and characterization workflow for this compound.

The relationship between the synthetic routes and the analytical techniques used for verification is crucial for ensuring the quality of the final product.

Caption: Relationship between synthesis and analysis of this compound.

Conclusion

This technical guide has detailed two reliable methods for the synthesis of this compound: phosgenation and the Curtius rearrangement. While the phosgenation route is a more traditional and direct method from the corresponding amine, the Curtius rearrangement offers a phosgene-free alternative. The guide has also outlined the key analytical techniques and expected data for the comprehensive characterization of the final product. This information is intended to support researchers and drug development professionals in the successful synthesis and application of this valuable chemical intermediate.

References

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. rsc.org [rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. almacgroup.com [almacgroup.com]

- 8. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Reactivity of 4-(Trifluoromethyl)benzyl Isocyanate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzyl isocyanate is a versatile reagent in organic synthesis, prized for its ability to readily form stable urea and carbamate linkages. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the benzyl ring significantly influences the electrophilicity of the isocyanate moiety, enhancing its reactivity towards a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including primary and secondary amines, and alcohols. It details reaction mechanisms, presents available quantitative data, and offers detailed experimental protocols for the synthesis of key derivatives.

The high reactivity of the isocyanate group is driven by the pronounced electrophilic character of the central carbon atom in the -N=C=O functional group. Nucleophilic attack on this carbon is the primary pathway for its reactions. The trifluoromethyl group, a strong electron-withdrawing group, further increases the partial positive charge on the isocyanate carbon, making this compound a highly reactive electrophile.

Reactivity with Primary and Secondary Amines: Synthesis of Substituted Ureas

The reaction of this compound with primary and secondary amines is a rapid and generally high-yielding process that leads to the formation of substituted ureas. This reaction is a cornerstone of many synthetic strategies in medicinal chemistry and materials science.

The reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate, resulting in the stable urea product. The reaction is typically exothermic and proceeds readily at room temperature without the need for a catalyst.

Quantitative Data for Urea Synthesis

| Nucleophile (Amine) | Isocyanate | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 4-Aminophenol | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (in situ) | Unsymmetrical arylurea | Not specified | Not specified | Not specified | 80 | [1] |

| N,O-Dimethylhydroxylamine | 3-(3,4-Dichlorophenyl)-1,4,2-dioxazol-5-one (isocyanate precursor) | Linuron | Not specified | Not specified | Not specified | 82 | [1] |

| 2-Phenylpropan-2-amine | 3-(p-Tolyl)-1,4,2-dioxazol-5-one (isocyanate precursor) | Daimuron | Not specified | Not specified | Not specified | 98 | [1] |

| Benzylamine | 4-Benzyloxyphenyl isocyanate | N-(4-Benzyloxyphenyl)-N'-(benzyl)urea | Dichloromethane | 2 - 4 h | Room Temp. | >90 | [2] |

| Piperidine | 4-Benzyloxyphenyl isocyanate | 1-(4-(Benzyloxy)phenyl)-3-piperidin-1-ylurea | Dichloromethane | 2 - 4 h | Room Temp. | >95 | [2] |

| Aniline | 4-Benzyloxyphenyl isocyanate | 1-(4-(Benzyloxy)phenyl)-3-phenylurea | Dichloromethane | 4 - 8 h | Room Temp. | 85 - 95 | [2] |

Note: The data for 4-chloro-3-(trifluoromethyl)phenyl isocyanate suggests that high yields can be expected for the reactions of this compound.

Experimental Protocol: Synthesis of N-((4-(Trifluoromethyl)benzyl))-N'-(phenyl)urea

This protocol describes a general procedure for the synthesis of a disubstituted urea from this compound and a primary amine, using aniline as an example.

Materials:

-

This compound

-

Aniline

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous DCM (0.1-0.5 M concentration).

-

Under a nitrogen or argon atmosphere (optional, but recommended for moisture-sensitive reactions), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the stirred aniline solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Upon completion of the reaction, a precipitate of the urea product may form. If so, collect the solid by filtration and wash with a small amount of cold DCM.

-

If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Reactivity with Alcohols: Synthesis of Carbamates

This compound reacts with alcohols to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires heating or catalysis to proceed at a reasonable rate.

The mechanism is analogous to the reaction with amines, involving the nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by proton transfer. The lower nucleophilicity of the alcohol oxygen compared to the amine nitrogen accounts for the slower reaction rate.

Experimental Protocol: Synthesis of Benzyl (4-(trifluoromethyl)benzyl)carbamate

This protocol outlines a general procedure for the synthesis of a carbamate from this compound and an alcohol, using benzyl alcohol as an example.

Materials:

-

This compound

-

Benzyl alcohol

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Catalyst (e.g., dibutyltin dilaurate - DBTDL, or a tertiary amine like triethylamine) (optional)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser, dissolve benzyl alcohol (1.0 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DBTDL or triethylamine (e.g., 0.1-1 mol%) to the solution (optional, but recommended to increase the reaction rate).

-

Heat the solution to a desired temperature (e.g., 60-80 °C).

-

Slowly add this compound (1.0 equivalent) to the heated solution.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC or FTIR spectroscopy (observing the disappearance of the isocyanate peak around 2250-2280 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure.

-

The crude carbamate can be purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

Caption: Reaction of this compound with a primary amine.

Caption: Reaction of this compound with an alcohol.

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a highly reactive and valuable building block for the synthesis of ureas and carbamates. The electron-withdrawing trifluoromethyl group enhances its electrophilicity, leading to rapid and efficient reactions with nucleophiles, particularly amines. While reactions with alcohols may require catalysis or elevated temperatures, they proceed cleanly to afford the corresponding carbamates. The provided protocols and data serve as a guide for researchers in utilizing this versatile reagent for the development of new chemical entities in drug discovery and materials science. Further kinetic studies would be beneficial to provide a more detailed quantitative understanding of its reactivity profile.

References

4-(Trifluoromethyl)benzyl Isocyanate: A Versatile Building Block in Modern Organic Synthesis for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Publication: December 23, 2025

Abstract

4-(Trifluoromethyl)benzyl isocyanate has emerged as a pivotal building block in organic synthesis, prized for its ability to introduce the trifluoromethylbenzyl moiety into a diverse range of molecular scaffolds. This functional group is of particular interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly impact a molecule's biological activity. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the generation of ureas, carbamates, and thiocarbamates. Detailed experimental protocols, quantitative data, and illustrations of its application in targeting key signaling pathways in drug discovery are presented.

Introduction

The isocyanate functional group is a highly reactive electrophile that readily undergoes addition reactions with a wide array of nucleophiles. This reactivity makes isocyanates invaluable intermediates in the synthesis of a multitude of organic compounds. This compound, in particular, has garnered significant attention as a versatile reagent for incorporating the 4-(trifluoromethyl)benzyl group, a common pharmacophore in modern drug design. The presence of the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and a more favorable drug profile. This guide will delve into the core applications of this building block, providing practical insights for its use in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 102422-55-9 |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 211.7 ± 40.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

Core Reactions and Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of ureas, carbamates, and thiocarbamates through its reaction with amines, alcohols, and thiols, respectively. These functional groups are prevalent in a vast number of biologically active molecules.

Core reactions of this compound.

Synthesis of Urea Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to N,N'-disubstituted ureas. This reaction typically proceeds at room temperature without the need for a catalyst.

Table 1: Synthesis of Representative Urea Derivatives

| Amine | Product | Yield (%) |

| N-(3-aminobenzyl)-3-chloropyrazin-2-amine | N-((4-Trifluoromethyl)phenyl)-N′-(3-(((3-chloropyrazin-2-yl)amino)methyl)phenyl) urea | 59%[1] |

Experimental Protocol: Synthesis of N-((4-Trifluoromethyl)phenyl)-N′-(3-(((3-chloropyrazin-2-yl)amino)methyl)phenyl) urea [1]

To a solution of N-(3-aminobenzyl)-3-chloropyrazin-2-amine (1 equivalent) and triethylamine (1.5 equivalents) in dry 1,2-dichloroethane under a nitrogen atmosphere, 4-(trifluoromethyl)phenyl isocyanate (1.1 equivalents) is added slowly. The reaction mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure. Deionized water is added to quench the reaction, and the mixture is extracted with ethyl acetate. The organic layer is collected, dried, and concentrated. The crude product is purified by column chromatography to afford the desired urea derivative.

Synthesis of Carbamate Derivatives

The addition of alcohols to this compound yields carbamate (urethane) derivatives. This reaction can be catalyzed by bases such as tertiary amines or organometallic compounds, particularly for less reactive alcohols.

Experimental Protocol: General Procedure for Carbamate Synthesis

To a solution of the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane), this compound (1.1 equivalents) is added dropwise at room temperature. A catalytic amount of a base, such as triethylamine or dibutyltin dilaurate, may be added to facilitate the reaction, especially with secondary or hindered alcohols. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Synthesis of Thiocarbamate Derivatives

Thiols react with this compound to form thiocarbamate derivatives. These reactions can be performed under solvent-free conditions or in the presence of a catalyst, such as a tertiary amine, to accelerate the reaction rate.

Experimental Protocol: General Procedure for Thiocarbamate Synthesis

In a reaction vessel, the thiol (1.0 equivalent) and this compound (1.0 equivalent) are mixed. For a solvent-free approach, the mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC. Alternatively, the reactants can be dissolved in an inert solvent like 1,4-dioxane, and a catalytic amount of a base (e.g., Na₂CO₃) can be added. The reaction mixture is stirred at room temperature for a specified time. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 4-(trifluoromethyl)benzyl urea scaffold is a prominent feature in a number of kinase inhibitors, a class of drugs that has transformed the treatment of cancer and other diseases. These compounds often function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

Inhibition of the RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a critical signaling pathway that regulates cell growth and division.[2] Dysregulation of this pathway is a common driver of cancer. Diaryl ureas containing the trifluoromethylphenyl moiety, such as Sorafenib, are known to inhibit RAF kinases, thereby blocking the downstream signaling cascade.[2]

References

Spectroscopic data (NMR, IR, MS) of "4-(Trifluoromethyl)benzyl isocyanate"

An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)benzyl isocyanate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key reagent in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Compound Overview

This compound is an organic compound with the chemical formula C₉H₆F₃NO.[1][2][3] It possesses a molecular weight of approximately 201.15 g/mol .[1][3][4] This compound is a valuable building block in the synthesis of various complex molecules.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The data presented here are typical values based on analyses of structurally related compounds containing the 4-(trifluoromethyl)benzyl moiety.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.65 | Doublet | ~8.0 | 2H | Aromatic CH (ortho to -CF₃) |

| ~7.45 | Doublet | ~8.0 | 2H | Aromatic CH (meta to -CF₃) |

| ~4.60 | Singlet | - | 2H | Benzylic CH ₂ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Aromatic C -CH₂NCO |

| ~130 (q, J ≈ 32 Hz) | Aromatic C -CF₃ |

| ~128 | Aromatic C H |

| ~126 (q, J ≈ 4 Hz) | Aromatic C H |

| ~125 (q, J ≈ 272 Hz) | -C F₃ |

| ~124 | Isocyanate -N=C =O |

| ~45 | Benzylic -C H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The isocyanate group has a very strong and characteristic absorption band.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2275–2250 | Strong, Sharp | Asymmetric stretch of Isocyanate (-N=C=O)[5] |

| ~1615 | Medium | Aromatic C=C stretch |

| ~1325 | Strong | C-F stretch |

| ~1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight and elemental composition.

| m/z | Adduct | Assignment |

| 201.040 | [M]⁺ | Molecular Ion[6] |

| 202.047 | [M+H]⁺ | Protonated Molecular Ion[6] |

| 224.029 | [M+Na]⁺ | Sodium Adduct[6] |

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies:

-

NMR Spectroscopy : High-resolution ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[7][8] The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[7] Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.[8]

-

IR Spectroscopy : Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer.[8] The analysis can be performed on the neat liquid sample using an attenuated total reflectance (ATR) accessory.[8]

-

Mass Spectrometry : Mass spectra are typically acquired using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) or through electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS).[8][9]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 102422-55-9 | FT07920 [biosynth.com]

- 2. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. 102422-55-9 | this compound - Capot Chemical [capotchem.com]

- 5. gelest.com [gelest.com]

- 6. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to 4-(Trifluoromethyl)benzyl Isocyanate: A Key Reagent for the Introduction of the Trifluoromethylbenzyl Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorinated moieties, particularly the trifluoromethyl group, is a cornerstone of modern medicinal chemistry and drug discovery. The trifluoromethylbenzyl group, when incorporated into molecular scaffolds, can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to biological targets. 4-(Trifluoromethyl)benzyl isocyanate has emerged as a versatile and efficient reagent for the direct introduction of this valuable pharmacophore. This technical guide provides an in-depth overview of the properties, reactivity, and applications of this compound, complete with detailed experimental protocols and characterization data to facilitate its use in research and development.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The trifluoromethyl (CF3) group, owing to its high electronegativity and lipophilicity, can profoundly influence a molecule's interaction with biological targets and its resistance to metabolic degradation.[1] The 4-(trifluoromethyl)benzyl moiety is therefore a highly sought-after structural motif in the design of novel therapeutics. This compound serves as a direct and reactive precursor for the installation of this group onto a variety of molecular scaffolds. Its isocyanate functionality readily reacts with nucleophiles such as amines, alcohols, and thiols, providing a straightforward method for the synthesis of ureas, carbamates, and thiocarbamates, respectively.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102422-55-9 | [3][4] |

| Molecular Formula | C9H6F3NO | [3][4] |

| Molecular Weight | 201.15 g/mol | [4] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 211.7 ± 40.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Purity | Typically ≥98% | |

| Storage | Store at 2°C - 8°C | [5] |

Table 2: Spectroscopic Data for 4-(Trifluoromethyl)benzyl Alcohol (a related compound)

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.62 (d, J = 8.16 Hz, 2H), 7.47 (d, J = 8.08 Hz, 2H), 4.77 (s, 2H), 1.92 (br s, 1H) | [5] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 144.9, 129.9 (q, JC-F = 32.8 Hz), 127.0, 125.6 (d, JC-F = 4.04 Hz), 122.9, 64.6 | [5] |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ -62.8 (s, 3F) for 4-(Trifluoromethyl)benzyl methanesulfonate | [3] |

| IR (for 4-(Trifluoromethyl)phenyl isocyanate) | Characteristic strong absorption around 2250-2275 cm⁻¹ for the N=C=O stretch. | [7] |

Synthesis of Urea Derivatives: A Key Application

The most prominent application of this compound is its reaction with primary and secondary amines to form substituted ureas.[6] This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme

Caption: General reaction of this compound with a primary amine.

Detailed Experimental Protocol: Synthesis of N-benzyl-N'-(4-(trifluoromethyl)benzyl)urea

This protocol provides a representative procedure for the synthesis of a disubstituted urea derivative.

Materials:

-

This compound (1.0 mmol, 201 mg)

-

Benzylamine (1.0 mmol, 107 mg, 109 µL)

-

Anhydrous Tetrahydrofuran (THF, 10 mL)

-

Magnetic stir bar

-

Round-bottom flask (25 mL) with a septum

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 201 mg) under an inert atmosphere.

-

Add anhydrous THF (5 mL) to the flask and stir until the isocyanate is fully dissolved.

-

In a separate vial, dissolve benzylamine (1.0 mmol, 107 mg) in anhydrous THF (5 mL).

-

Slowly add the benzylamine solution to the stirred solution of this compound at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.[8]

-

Upon completion of the reaction, a precipitate may form. If so, the product can be isolated by filtration and washed with a small amount of cold THF.

-

If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Table 3: Representative Reaction Conditions and Yields for Urea Synthesis

| Amine | Solvent | Temperature | Reaction Time | Yield | Reference |

| Benzylamine | THF | Room Temp. | 3 hours | >95% (precipitate) | Based on[8] |

| Aniline | DMSO | Room Temp. | Overnight | High | Based on[9] |

| Various primary amines | Dichloromethane (DCM) | Room Temp. | 3-4 hours | Generally high | Based on[10] |

| m-Anisidine | Acetonitrile | 35 °C | 20 hours | 60-99% | [11] |

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis and purification of a urea derivative using this compound.

Caption: Experimental workflow for urea synthesis.

Role in Drug Discovery and Development

The introduction of the 4-(trifluoromethyl)benzyl moiety can significantly impact a molecule's biological activity. This is due to the unique properties conferred by the trifluoromethyl group, which include:

-

Increased Lipophilicity: Enhancing membrane permeability and oral bioavailability.[1]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the in vivo half-life of a drug.[1]

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

-

Conformational Effects: The bulky CF3 group can lock a molecule into a specific conformation that is favorable for binding to a biological target.

A notable example of a drug candidate containing the 4-(trifluoromethyl)benzyl moiety is MF-766, a potent and selective EP4 antagonist for treating inflammatory pain.[12] The presence of this group was critical for its high in vivo potency.

The following diagram illustrates the logical flow of incorporating the 4-(trifluoromethyl)benzyl moiety in a drug discovery program.

References

- 1. rsc.org [rsc.org]

- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. This compound | 102422-55-9 | FT07920 [biosynth.com]

- 7. 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE(1548-13-6) IR Spectrum [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ureas - Wikipedia [en.wikipedia.org]

- 11. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

The Strategic Role of 4-(Trifluoromethyl)benzyl Isocyanate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, 4-(trifluoromethyl)benzyl isocyanate has emerged as a particularly versatile and valuable reagent. Its unique combination of a reactive isocyanate group and the electron-withdrawing trifluoromethyl-substituted benzyl ring makes it a key intermediate in the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its application in the synthesis of potent enzyme inhibitors and antimicrobial agents. We present a comprehensive overview of synthetic methodologies, quantitative biological data, and the signaling pathways implicated in the action of these compounds, offering a critical resource for researchers engaged in drug discovery and development.

Introduction: The Significance of Fluorine in Drug Design

The incorporation of the trifluoromethyl (–CF3) group into organic molecules is a widely employed strategy in contemporary drug design.[1][2] This small structural modification can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group's high electronegativity and steric bulk can lead to enhanced interactions with biological targets and can block sites of metabolic oxidation, thereby increasing the drug's half-life. This compound serves as a readily available and highly reactive synthon for introducing this crucial pharmacophore into a variety of molecular frameworks.[3][4][5][6][7]

This compound as a Versatile Building Block

This compound is a colorless liquid that serves as a key intermediate in the production of pharmaceuticals, pesticides, and polymers.[3] Its primary utility in medicinal chemistry stems from the high reactivity of the isocyanate group (–N=C=O) towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the straightforward synthesis of a wide array of derivatives, most notably ureas and thioureas, which are prominent scaffolds in numerous clinically approved drugs.

Synthesis of Urea and Thiourea Derivatives

The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the preparation of unsymmetrical ureas. This reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a robust tool in combinatorial chemistry and library synthesis for drug discovery. Similarly, reaction with thiols can be employed to generate thiocarbamates, although the synthesis of ureas is more commonly reported in the literature.

Applications in the Synthesis of Bioactive Compounds

The 4-(trifluoromethyl)benzyl moiety has been incorporated into a multitude of compounds exhibiting a broad spectrum of biological activities. Below, we detail its application in the development of potent enzyme inhibitors and antimicrobial agents.

Enzyme Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption.[4][8] Dysregulation of CA activity has been implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.

Derivatives of this compound have been investigated as inhibitors of various CA isoforms. For instance, a series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, synthesized from the corresponding thiourea, have shown potent inhibitory activity against several human CA isoforms.

Table 1: Carbonic Anhydrase Inhibition by a 4-(Trifluoromethyl)benzyl Derivative

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate | hCA I | 35.4 |

| hCA II | 6.7 | |

| hCA VII | 8.2 | |

| hCA XIII | 45.8 | |

| MscCA | 10.9 | |

| StCA1 | 30.2 | |

| StCA2 | 119.4 |

Data sourced from a study on novel carbonic anhydrase inhibitors. The table showcases the inhibitory potency against various human (hCA) and bacterial (MscCA, StCA1, StCA2) carbonic anhydrase isoforms.

FabH is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, responsible for initiating the elongation of fatty acid chains.[3][10][11][12][13] As this pathway is essential for bacterial viability and is absent in humans, FabH represents an attractive target for the development of novel antibacterial agents.

Urea derivatives synthesized from isocyanates have been shown to be potent inhibitors of E. coli FabH. While specific examples directly utilizing this compound in published SAR studies for FabH inhibitors are less common, the general principle of using substituted benzyl isocyanates to generate urea-based FabH inhibitors is well-established.[14] The trifluoromethylbenzyl moiety is a logical choice for inclusion in such inhibitor design due to its favorable physicochemical properties.

Antimicrobial Agents

The search for novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. Compounds incorporating the 4-(trifluoromethyl)benzyl moiety have demonstrated promising activity against various bacterial and fungal pathogens.

A series of benzyl guanidine and aminoguanidine hydrazone derivatives were synthesized and evaluated for their in vitro antibacterial activity. Among them, a derivative containing the 4-(trifluoromethyl)benzyloxy group showed potent activity against Staphylococcus aureus.

Table 2: Antimicrobial Activity of a 4-(Trifluoromethyl)benzyl Derivative

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivative | S. aureus | 1 |

| E. coli | 16 |

Data from a study on the antimicrobial SAR of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives.[5]

Experimental Protocols

General Procedure for the Synthesis of Urea Derivatives

The following is a representative protocol for the synthesis of urea derivatives from this compound.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (optional, as a base)

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous DCM, this compound (1.0-1.2 eq) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired urea derivative.

-

The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in CAMHB in 96-well microtiter plates.

-

Bacterial cultures are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

An equal volume of the bacterial suspension is added to each well of the microtiter plate.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its facile reactivity and the desirable properties imparted by the trifluoromethyl group have enabled the synthesis of a wide range of bioactive molecules with potential therapeutic applications. The examples provided in this guide, focusing on enzyme inhibition and antimicrobial activity, highlight the strategic importance of this reagent in modern drug discovery. The continued exploration of derivatives synthesized from this compound is expected to yield novel drug candidates with improved efficacy and pharmacokinetic profiles, addressing unmet medical needs. This guide serves as a comprehensive resource for researchers looking to leverage the potential of this powerful synthetic tool in their drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-(Trifluoromethyl)benzyl Isocyanate in Modern Drug Discovery: A Technical Guide

Introduction: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (CF3) group is particularly valued for its strong electron-withdrawing nature and high lipophilicity. 4-(Trifluoromethyl)benzyl isocyanate is a key building block that provides medicinal chemists with a versatile tool to introduce the trifluoromethylphenyl moiety into a wide array of molecules. Its primary utility lies in the straightforward reaction with primary and secondary amines to form stable N,N'-disubstituted urea derivatives. This urea linkage is a privileged scaffold in drug design, capable of forming critical hydrogen bond interactions with biological targets such as protein kinases and hydrolases. This guide explores the application of this compound in the synthesis of bioactive compounds, focusing on their roles as kinase inhibitors for oncology and soluble epoxide hydrolase (sEH) inhibitors for inflammatory conditions.

Core Application: Synthesis of Bioactive Urea Derivatives

The fundamental reaction leveraging this compound is its coupling with an amine (R-NH₂) to form a urea derivative. This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for creating diverse chemical libraries for high-throughput screening.

General Synthetic Workflow

The process begins with the selection of a primary or secondary amine, which constitutes the second half of the final molecule and is crucial for target specificity. This amine is reacted with this compound in an inert solvent to produce the target urea compound, which is then purified and subjected to biological screening.

Caption: General workflow for synthesis and screening of bioactive ureas.

Application 1: Kinase Inhibitors in Oncology

The N-aryl-N'-benzylurea scaffold is a well-established pharmacophore in the design of multi-kinase inhibitors, exemplified by approved drugs like Sorafenib and Regorafenib. These drugs target key kinases in signaling pathways that drive tumor growth and angiogenesis (the formation of new blood vessels). While many existing drugs utilize a 3-(trifluoromethyl)phenyl group, the 4-(trifluoromethyl)benzyl moiety is actively explored to optimize potency and selectivity. The urea functional group is critical for binding to the hinge region of the kinase domain.

Key Signaling Pathways

Compounds derived from this scaffold typically inhibit receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as intracellular serine/threonine kinases in the Raf-MEK-ERK pathway. Inhibition of these pathways blocks signals that promote cell proliferation and tumor angiogenesis.

Caption: Inhibition of VEGFR and Raf-MEK-ERK signaling pathways.

Data Presentation: Anticancer Activity

The following table summarizes the in-vitro antiproliferative activity of representative N-aryl-N'-benzylurea derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which is the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Target Moiety | Cell Line | IC₅₀ (μM) | Citation |

| 5-23 | N-((4-Trifluoromethyl)phenyl) | T24 (Bladder) | 4.58 ± 0.24 | [1] |

| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl] | A549 (Lung) | 1.53 ± 0.46 | [2] |

| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl] | HCT-116 (Colon) | 1.11 ± 0.34 | [2] |

| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl] | PC-3 (Prostate) | 1.98 ± 1.27 | [2] |

Note: The compounds listed are structurally related analogs, demonstrating the potential of the trifluoromethyl-phenyl urea scaffold.

Experimental Protocols

General Protocol for Synthesis of N-Aryl-N'-(4-(trifluoromethyl)benzyl)urea Derivatives:

-

Dissolve the desired amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound (1.05 eq.) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure urea derivative.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for In-Vitro Antiproliferative (MTT) Assay:

-

Seed cancer cells (e.g., A549, T24) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in DMSO and then dilute further with cell culture medium.

-

Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for an additional 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Application 2: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in metabolizing endogenous lipid mediators called epoxyeicosatrienoic acids (EETs).[3] EETs generally have anti-inflammatory, anti-hypertensive, and analgesic properties.[4][5] By hydrolyzing EETs to their less active diol forms (DHETs), sEH reduces these beneficial effects. Therefore, inhibiting sEH is a promising therapeutic strategy for treating inflammation, pain, and cardiovascular diseases. Urea-based compounds have been identified as potent sEH inhibitors.[3][5]

Mechanism of Action

sEH inhibitors containing a urea scaffold act as competitive, reversible inhibitors.[5] The carbonyl oxygen of the urea forms a key hydrogen bond with tyrosine residues in the catalytic pocket of the enzyme, while the NH groups act as hydrogen bond donors to an aspartate residue, effectively blocking the active site and preventing the hydrolysis of EETs.[5]

Caption: Mechanism of sEH inhibition to reduce inflammation.

Data Presentation: sEH Inhibition

The table below shows the sEH inhibitory potency of representative urea-based compounds. While specific data for derivatives of this compound are not widely published, these analogs demonstrate the scaffold's high potency against this target.

| Compound Type | Target Enzyme | IC₅₀ (nM) | Citation |

| Dibenzylurea derivative (from L. meyenii) | Human sEH | 222 | [3][4] |

| Substituted Carbanilide (TCC analog) | Human sEH | 24 ± 5 | [6] |

| Adamantyl Urea Derivative (t-AUCB) | Human sEH | < 1 | [3] |

Experimental Protocols

Protocol for In-Vitro sEH Inhibition Assay (Fluorescence-based):

-

Prepare a stock solution of the test inhibitor in DMSO.

-

In a 96-well black microplate, add assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

-

Add the test inhibitor at various concentrations to the wells.

-

Add a solution of purified recombinant human sEH enzyme to each well and incubate for 5 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over time using a microplate reader. The hydrolysis of the substrate by sEH releases a fluorescent product.

-

Calculate the initial rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

Conclusion

This compound serves as a powerful and efficient reagent in drug discovery for the construction of N,N'-disubstituted ureas. This scaffold has proven to be highly effective in the design of inhibitors for crucial therapeutic targets, most notably protein kinases and soluble epoxide hydrolase. The synthetic accessibility and the ability of the resulting urea moiety to form key hydrogen bond interactions ensure that this building block will continue to be a valuable component in the medicinal chemist's toolbox for developing novel therapeutics for cancer, inflammation, and beyond.

References

- 1. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Urea Derivatives Using 4-(Trifluoromethyl)benzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives represent a pivotal class of compounds in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities. The urea moiety's ability to form stable hydrogen bonds with biological targets, such as protein kinases, makes it a valuable scaffold in the design of therapeutic agents.[1] Urea-based compounds have found applications as anticancer, antibacterial, and antiviral agents.[1] The synthesis of unsymmetrical ureas is commonly achieved through the reaction of an isocyanate with a primary or secondary amine.[1]

This document provides detailed application notes and protocols for the synthesis of urea derivatives utilizing 4-(trifluoromethyl)benzyl isocyanate as a key reagent. The trifluoromethyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Urea derivatives bearing the 4-(trifluoromethyl)benzyl moiety have shown promise as potent inhibitors of various protein kinases involved in cancer progression.

Data Presentation

The following tables summarize quantitative data for representative urea derivatives synthesized from isocyanates, including analogues of those derived from this compound. This data provides a reference for expected outcomes in terms of reaction yields and biological activity.